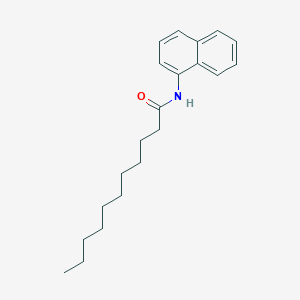![molecular formula C20H16ClNO B312363 N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B312363.png)
N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide is a chemical compound with the molecular formula C20H16ClNO and a molecular weight of 321.81 g/mol . This compound is known for its unique structure, which includes a biphenyl core and a carboxamide group attached to a chloromethylphenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Análisis De Reacciones Químicas
N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
3-chloro-4-biphenylyl N-(4-methoxyphenyl)carbamate: This compound has a similar biphenyl core but differs in the substituents on the phenyl ring.
4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: This compound contains a methylthio group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H16ClNO |
|---|---|
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16ClNO/c1-14-7-12-18(13-19(14)21)22-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23) |
Clave InChI |
ZLQSGSUTJGKQSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(3-methylbutanoyl)amino]benzoate](/img/structure/B312283.png)


![Methyl 2-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B312286.png)









